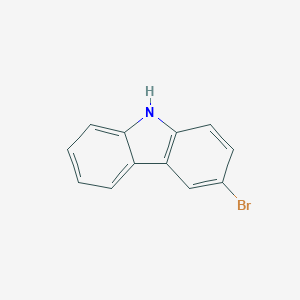

3-bromo-9H-carbazole

Vue d'ensemble

Description

3-Bromo-9H-carbazole (CAS 1592-95-6) is a halogenated carbazole derivative with a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₈BrN, and it serves as a critical building block in organic electronics, particularly in synthesizing host materials for phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . Key properties include:

- Melting Point: 198°C

- Molecular Weight: 246.1 g/mol

- Purity: >98% (1H NMR)

- Applications: OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

The bromine atom at the 3-position enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) while reducing oxidation risks compared to isomers like 2-bromo-9H-carbazole, thus minimizing excimer formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the reaction of carbazole with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran at room temperature . Another method involves the use of dimethylformamide as a solvent, where N-bromosuccinimide is added dropwise to a solution of carbazole at 0°C, followed by stirring at room temperature for 24 hours .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Yield and Characteristics

The yield of synthesized 3-bromo-9H-carbazole can vary based on reaction conditions but typically ranges from 47% to over 90% depending on the specific method used. The compound appears as a white to light yellow solid with a melting point around 188–201°C .

Electrophilic Substitution Reactions

Due to its bromine substituent, this compound can undergo various electrophilic substitution reactions:

-

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles under suitable conditions.

-

Further Bromination : The compound can react with additional brominating agents to yield polybrominated derivatives.

Coupling Reactions

This compound serves as a versatile building block in coupling reactions:

-

Suzuki Coupling : It can participate in cross-coupling reactions with boronic acids to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Cyanation Reaction

A notable reaction involving this compound is its transformation into cyano derivatives:

-

When treated with cuprous cyanide in N-methylpyrrolidone at elevated temperatures, it can yield 3-cyano-9H-carbazole , showcasing its utility in synthesizing functionalized derivatives .

Data Table of Key Reactions and Yields

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | Room temperature | This compound | ~47–91 |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Varies | Substituted carbazole derivatives | Variable |

| Suzuki Coupling | Boronic acid | Base, heat | Biaryl compounds | Variable |

| Cyanation | CuCN | Elevated temperature | 3-Cyano-9H-carbazole | ~30 |

Applications De Recherche Scientifique

Overview :

The compound is being explored as a pharmacophore in drug development, particularly targeting various diseases due to its enhanced biological activity from the bromine substitution.

Case Studies :

- Anticancer Activity : Research indicates that 3-bromo-9H-carbazole exhibits cytotoxic effects against cancer cell lines such as breast and lung cancer. The mechanism involves apoptosis induction and inhibition of cell proliferation .

- Antibacterial Properties : Studies show significant antibacterial activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Materials Science

Overview :

In materials science, this compound is utilized for its unique electronic and optical properties, leading to the design of novel materials.

Applications :

- Novel Materials Development : The compound’s structure allows for the creation of materials with specific electronic characteristics, useful in various applications including sensors and catalysts .

Biological Studies

Overview :

The interactions of this compound with biological molecules are under investigation to assess potential therapeutic effects.

Mechanisms of Action :

- The compound may interact with biological targets through non-covalent interactions, modulating pathways relevant to disease treatment .

Mécanisme D'action

The mechanism of action of 3-Bromo-9H-carbazole involves its interaction with various molecular targets and pathways. As an aryl hydrocarbon receptor agonist, it can bind to and activate these receptors, leading to changes in gene expression and cellular responses. This interaction is crucial in its role in environmental testing and research, as well as its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

N-Alkylated Derivatives

- Key Insight : N-alkylation introduces steric effects, altering dihedral angles (87–91°) between the carbazole core and substituent. This impacts π-conjugation and electronic properties, critical for optoelectronic performance .

Brominated Derivatives

- Key Insight : Additional bromine atoms increase molecular weight and reactivity, enabling versatile cross-coupling for complex architectures .

Boron-Containing Derivatives

- Key Insight : Suzuki coupling with this compound achieves high yields (>95%), underscoring its utility in constructing heterocyclic systems for OLED hosts .

Electronic and Optoelectronic Properties

- This compound : The 3-bromo substitution allows efficient electron transport while maintaining planar carbazole geometry (mean deviation: 0.013 Å) .

- PC3Br : Exhibits strong afterglow due to efficient triplet-state population, attributed to the phenyl group enhancing spin-orbit coupling .

- 3,6-Dibromo-9H-carbazole : Dual bromination increases electron-withdrawing effects, improving charge balance in OLEDs .

Environmental and Industrial Relevance

- Environmental Presence : this compound is detected in PM2.5 particles, with levels influenced by combustion processes (e.g., fly ash) .

- Industrial Use : Derivatives like 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole are prioritized for their structural versatility in pharmaceuticals and materials science .

Activité Biologique

3-Bromo-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₈BrN

- Molecular Weight : 246.1 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents like tetrahydrofuran

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound and its derivatives. The compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 µg/ml |

| This compound | Escherichia coli | 62.5 µg/ml |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/ml |

| 3-Cyano-9H-carbazole | Escherichia coli | 31.25 µg/ml |

In a comparative study, compounds such as 3-cyano-9H-carbazole and 3-iodo-9H-carbazole demonstrated stronger antibacterial activity than amoxicillin against Bacillus subtilis, indicating their potential as effective antibacterial agents .

2. Antifungal Activity

Research has also highlighted the antifungal properties of carbazole derivatives. For instance, a study indicated that certain carbazole derivatives inhibited fungal H+-ATPase activity, leading to fungal cell death within hours of exposure . This mechanism suggests that carbazoles could serve as potential antifungal agents.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. Compounds derived from carbazole have shown significant inhibition of inflammatory markers, suggesting their utility in treating inflammatory conditions . Specifically, some derivatives exhibited promising results in reducing inflammation in vitro.

4. Anticancer Activity

The anticancer properties of carbazole derivatives, including this compound, have gained attention due to their ability to inhibit cancer cell proliferation. For example, studies have shown that certain carbazole-based compounds exhibit selective cytotoxicity towards cancer cell lines such as HepG2 (liver cancer) and A875 (melanoma) . The structural modifications on the carbazole nucleus significantly influence their anticancer activity.

Case Studies

- Antibacterial Study : A comprehensive evaluation of various brominated and iodinated carbazoles revealed that the substitution pattern on the carbazole ring significantly affects antibacterial efficacy. The study found that compounds with bromine at the C-3 position were particularly effective against Gram-positive bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that specific carbazole derivatives could inhibit cell growth in cancer lines while sparing normal cells, indicating a potential for developing selective anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-9H-carbazole?

- Methodological Answer : this compound is synthesized via direct bromination of carbazole using bromine sources (e.g., N-bromosuccinimide or Br₂ in the presence of Lewis acids). Alternatively, it can be prepared through Suzuki coupling reactions, where this compound acts as a key intermediate. For example, Suzuki coupling with phenylboronic acid derivatives yields carbazole-based materials for OLED host applications .

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Software suites like SHELX and WinGX are used for data refinement and visualization. For instance, studies have employed SHELXL for anisotropic displacement parameter refinement and ORTEP for graphical representation of crystal packing .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : It serves as a precursor for synthesizing host materials in phosphorescent OLEDs (PhOLEDs). Suzuki coupling with dibenzo[b,d]furan or dibenzo[b,d]thiophene boronic acids produces triazine/carbazole hybrids with high thermal stability and charge-transport properties .

Q. What analytical techniques are used to detect this compound in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is commonly employed. For trace analysis, gas chromatography (GC-MS) with electron capture detection (ECD) enhances sensitivity for halogenated derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of carbazole derivatives?

- Methodological Answer : Regioselectivity is influenced by reaction conditions (solvent, temperature, catalyst). For example, using 1,4-dibromobutane with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst selectively brominates carbazole at the 3-position. Kinetic vs. thermodynamic control can further optimize selectivity .

Q. What molecular mechanisms underlie the endocrine-disrupting effects of this compound?

- Methodological Answer : Molecular docking studies reveal that this compound acts as an androgen receptor (AR) antagonist by forming hydrophobic interactions with Thr877 in the AR ligand-binding domain. Comparative analyses with 3,6-dibromo-9H-carbazole show that additional bromine substitutions enhance binding affinity and toxicity .

Q. How can this compound derivatives be tailored for improved OLED performance?

- Methodological Answer : Introducing electron-deficient triazine moieties via nucleophilic substitution enhances electron-transport properties. For example, reacting this compound with 2-chloro-4,6-diphenyl-1,3,5-triazine under basic conditions (NaH/DMF) yields host materials with balanced charge injection .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Methodological Answer : Slow evaporation from high-boiling solvents (e.g., ethyl acetate or toluene) promotes crystal growth. For sterically hindered derivatives, seeding or temperature-gradient methods improve crystal quality. SCXRD data collected at low temperatures (e.g., 113 K) reduce thermal motion artifacts .

Q. How do environmental matrices influence the persistence of this compound?

- Methodological Answer : Adsorption to organic matter in soil/sediment reduces bioavailability but prolongs environmental persistence. Photodegradation studies under UV light show slower degradation rates compared to non-halogenated carbazoles, attributed to bromine’s electron-withdrawing effects .

Q. What in vitro/in vivo models validate the toxicity of this compound?

- Methodological Answer : AR reporter gene assays (e.g., CHO-K1 cells transfected with human AR) quantify antagonist activity. Zebrafish embryo assays assess developmental toxicity, with LC₅₀ values correlated to bromination degree. Metabolomic profiling identifies oxidative stress biomarkers .

Propriétés

IUPAC Name |

3-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWKAYPXIIVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936072 | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-95-6 | |

| Record name | 9H-Carbazole, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1592-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.